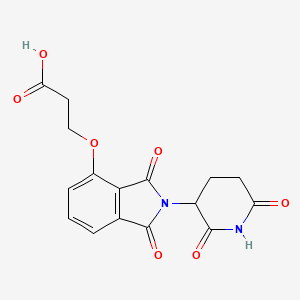

Thalidomide-O-C2-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDORXWYUBMQFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Thalidomide-O-C2-acid: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-O-C2-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this particular derivative is not extensively available in the public domain, this document consolidates the known structural and chemical information. To provide a functional context, this guide leverages detailed data from its parent compound, thalidomide (B1683933), and outlines the fundamental principles of its application in targeted protein degradation. This includes a plausible synthetic methodology, its mechanism of action as a Cereblon (CRBN) E3 ubiquitin ligase ligand, and generalized experimental workflows for the synthesis and evaluation of PROTACs incorporating this moiety.

Introduction to this compound

This compound is a synthetic chemical compound that serves as a functionalized derivative of thalidomide. Its primary application is in the field of targeted protein degradation as a linker-equipped ligand for the E3 ubiquitin ligase Cereblon (CRBN). As a component of a PROTAC, the thalidomide moiety of this molecule facilitates the recruitment of the CRBN E3 ligase complex, while the terminal carboxylic acid of the C2-linker provides a reactive handle for conjugation to a ligand targeting a protein of interest.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propanoic acid |

| CAS Number | 2369068-42-6 |

| Molecular Formula | C₁₆H₁₄N₂O₇ |

| Molecular Weight | 346.29 g/mol |

| SMILES | O=C(O)CCOC1=CC=CC2=C1C(=O)N(C3CCC(=O)NC3=O)C2=O |

Physicochemical and Spectroscopic Properties

Physicochemical Properties of Thalidomide

The following table summarizes the key physicochemical properties of thalidomide. It is important to note that the addition of the O-C2-acid linker will alter these properties, likely increasing polarity and aqueous solubility.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 269-271 °C |

| Boiling Point | 568.9 °C (predicted) |

| Solubility | Sparingly soluble in water, ethanol, and acetone. Soluble in DMF and DMSO. |

| pKa | 11.2 (imide proton) (predicted) |

| LogP | 0.6 (predicted) |

Spectroscopic Data of Thalidomide

The following is a summary of typical spectroscopic data for the parent thalidomide molecule. The spectra for this compound would show additional signals corresponding to the O-C2-acid linker.

| Spectroscopy | Key Features |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the phthalimide (B116566) aromatic protons, the glutarimide (B196013) ring protons, and the imide proton. |

| ¹³C NMR (DMSO-d₆) | Carbonyl signals for the phthalimide and glutarimide rings, aromatic carbons, and aliphatic carbons of the glutarimide ring. |

| IR (KBr, cm⁻¹) | Characteristic absorptions for N-H stretching, C=O stretching (imide), and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of thalidomide. |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of thalidomide derivatives and related PROTAC linkers. The following represents a generalized, representative protocol.

Plausible Synthetic Protocol

The synthesis would likely proceed through a multi-step sequence, starting from a suitably functionalized phthalic anhydride (B1165640) derivative.

Step 1: Synthesis of 4-hydroxythalidomide

This intermediate can be prepared from 3-hydroxyphthalic anhydride and glutamine in a suitable solvent like pyridine (B92270) or DMF, followed by cyclization.

Step 2: Alkylation of 4-hydroxythalidomide

The hydroxyl group of 4-hydroxythalidomide can be alkylated with a protected 2-carbon linker containing a terminal ester, for example, ethyl 3-bromopropanoate, in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

Step 3: Hydrolysis of the Ester

The terminal ester group is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide (B78521) in a mixture of THF and water, to yield the final product, this compound.

Mechanism of Action in Targeted Protein Degradation

This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event facilitates the formation of a ternary complex between the target protein (recruited by the other end of the PROTAC), the PROTAC molecule itself, and the CRL4-CRBN E3 ligase.

The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple copies of the target protein.

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC utilizing this compound involves a systematic workflow encompassing chemical synthesis, biochemical and biophysical validation, and cellular evaluation.

Workflow Diagram

Thalidomide-O-C2-Acid: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a complex history, has seen a resurgence in therapeutic applications, most notably as an immunomodulator and anti-cancer agent. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), modulating its activity. This property has made thalidomide and its analogs invaluable tools in the development of Proteolysis Targeting Chimeras (PROTACs), a novel drug discovery modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Thalidomide-O-C2-acid is a key building block in the synthesis of thalidomide-based PROTACs. It incorporates the Cereblon-binding moiety of thalidomide and a two-carbon carboxylic acid linker, providing a convenient attachment point for a linker to the target protein ligand. This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, aimed at researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common strategy involves the initial synthesis of a hydroxy-thalidomide derivative, followed by etherification to introduce the C2-acid linker. The following protocol is a representative method based on established literature for the synthesis of similar thalidomide analogs.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Hydroxythalidomide

This step can be achieved through various reported methods. One common approach involves the reaction of 3-hydroxyphthalic anhydride (B1165640) with L-glutamine.

-

Materials: 3-hydroxyphthalic anhydride, L-glutamine, pyridine.

-

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 equivalent) and L-glutamine (1.1 equivalents) in pyridine.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 2N HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxythalidomide.

-

Step 2: Synthesis of this compound

This step involves the etherification of 4-hydroxythalidomide with a suitable C2-linker precursor, followed by hydrolysis of the ester to the carboxylic acid.

-

Materials: 4-hydroxythalidomide, ethyl bromoacetate (B1195939), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), sodium hydroxide (B78521) (NaOH), ethanol (B145695), water.

-

Procedure:

-

To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents) and ethyl bromoacetate (1.5 equivalents).

-

Stir the reaction mixture at 60-70°C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.

-

Monitor the hydrolysis by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with 1N HCl to precipitate this compound.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Quantitative Data: Synthesis

The following table summarizes typical quantitative data for the synthesis of thalidomide analogs. Yields and purity can vary depending on the specific reaction conditions and purification methods.

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | 4-Hydroxythalidomide | 60-75 | >95 |

| 2 | This compound | 50-65 (over two steps) | >95 (after purification) |

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the purification of thalidomide derivatives. Recrystallization can also be employed as an alternative or supplementary purification step.

Experimental Protocol: HPLC Purification

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient can be optimized to achieve the best separation. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative scale.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and filter to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

-

Experimental Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. A solvent system in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal. A combination of a good solvent (e.g., methanol, ethanol, or DMF) and a poor solvent (e.g., water, hexane) can be effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot "good" solvent.

-

Slowly add the "poor" solvent until the solution becomes slightly turbid.

-

Heat the mixture again to get a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Quantitative Data: Purification

| Purification Method | Typical Recovery (%) | Typical Purity (%) |

| Preparative HPLC | 70-90 | >98 |

| Recrystallization | 60-80 | >97 |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Analytical HPLC: To determine the purity of the final product.

Visualizations

Synthesis Workflow

The Mechanism of Action of Thalidomide-O-C2-acid in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed technical overview of the mechanism of action of PROTACs incorporating a thalidomide-O-C2-acid moiety as the CRBN-binding ligand. We will delve into the intricacies of ternary complex formation, the subsequent ubiquitination cascade, and the experimental methodologies used to characterize these processes, providing a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Cereblon

Proteolysis-targeting chimeras are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity hijacks the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[3][4]

Thalidomide (B1683933) and its analogs are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[][6] The thalidomide moiety serves as the "E3 ligase handle," effectively directing the CRL4CRBN complex to the target protein.[7] The "O-C2-acid" component refers to a two-carbon linker with a terminal carboxylic acid, which provides a point of attachment for the POI ligand during PROTAC synthesis.[8][9]

The Core Mechanism: From Ternary Complex to Protein Degradation

The action of a this compound-based PROTAC is a cyclical process involving several key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4CRBN E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[3][10] The stability and geometry of this complex are critical for the efficiency of the subsequent steps and are influenced by the nature of the linker.[11]

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[2]

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[3] The proteasome unfolds and degrades the POI into small peptides.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the signaling pathway of this process.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Two key parameters are used for this quantification:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[4][7]

-

Dmax: The maximum percentage of protein degradation achieved.[4][7]

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SHP2-D26 | SHP2 | HeLa | 6.02 | >90 | [12] |

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [13] |

| dBET1 | BRD4 | MV4;11 | 4 | >98 | [13] |

| PROTAC-X (Hypothetical) | Target-A | Various | 6.02 | >95 | [10] |

Binding Affinities:

The formation of a stable ternary complex is crucial for PROTAC efficacy. The binding affinities of the PROTAC to both the target protein and CRBN, as well as the affinity of the ternary complex itself, are important parameters.

| Binding Interaction | KD (nM) | Technique |

| PROTAC to Target Protein | 25 | Isothermal Titration Calorimetry (ITC) |

| PROTAC to CRBN | 150 | Surface Plasmon Resonance (SPR) |

| Ternary Complex (POI:PROTAC:CRBN) | 5 | Surface Plasmon Resonance (SPR) |

| (Data presented are hypothetical and for illustrative purposes)[10] |

Experimental Protocols

The characterization of a this compound-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Methodology:

-

Reaction Setup: Assemble the reactions on ice in a microcentrifuge tube. A typical 25 µL reaction includes:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D1)

-

Recombinant CRL4CRBN E3 ligase complex

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC (at various concentrations) or DMSO control.[11]

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein confirms the PROTAC's activity.[11]

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.[2]

Methodology:

-

Reagent Preparation:

-

Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN).

-

Utilize a Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore and an acceptor fluorophore-conjugated anti-tag antibody (e.g., fluorescently labeled anti-His).[2]

-

-

Assay Setup: In a 384-well plate, add the tagged POI, tagged CRBN complex, and serial dilutions of the PROTAC.

-

Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

-

Detection: Add the donor and acceptor antibodies.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.[14]

-

Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, with the peak indicating the optimal concentration for ternary complex formation.[2]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. A thorough understanding of the mechanism of action, from ternary complex formation to proteasomal degradation, is paramount for the rational design and optimization of these novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of their thalidomide-based PROTACs, ultimately advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, 2369068-42-6 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biophysical Characterization of Thalidomide-O-C2-acid Binding to Cereblon (CRBN)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Thalidomide-O-C2-acid" is a thalidomide (B1683933) derivative functionalized with a linker, typically for use in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] As specific, publicly available experimental binding data for this exact molecule is limited, this guide provides a comprehensive framework for its biophysical characterization. The methodologies and benchmark data are based on established protocols and results from closely related, well-studied thalidomide analogs that bind to Cereblon (CRBN).[3][4]

Introduction: The Role of CRBN in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[5][6] This complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues."[4] They bind directly to a hydrophobic tri-tryptophan pocket in CRBN, altering the substrate specificity of the E3 ligase.[7][8] This binding event induces the recruitment and degradation of "neosubstrates"—proteins not typically targeted by the native CRL4^CRBN^ complex, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][9]

The this compound scaffold incorporates the core thalidomide moiety for CRBN binding and a linker with a carboxylic acid terminus, which allows for conjugation to a ligand targeting a protein of interest, thus forming a PROTAC.[1][10] Characterizing the binary interaction between the CRBN-binding moiety and CRBN itself is a critical first step in developing an effective degrader.

Quantitative Binding Affinity Data (Benchmarks)

The binding affinity of any new thalidomide derivative is compared against well-characterized IMiDs. The following table summarizes reported binding constants for thalidomide and its clinically significant analogs, which serve as a reference for new compounds like this compound. The affinity can vary based on the specific assay conditions.

| Compound | Binding Constant (Kd / Ki) | Assay Method | Reference |

| Thalidomide | ~250 nM (Kd) | Not Specified | [8] |

| Lenalidomide | ~178 nM (Kd) | Not Specified | [7][8] |

| Pomalidomide | ~157 nM (Kd) | Not Specified | [8] |

| Pomalidomide | 2.1 µM (Ki) | FRET-based competition assay | [3] |

CRBN Signaling and PROTAC Mechanism of Action

The binding of a thalidomide-based ligand to CRBN is the initiating event in the targeted degradation pathway. The ligand acts as a molecular bridge, bringing a target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and destruction.

Caption: CRL4^CRBN^ pathway showing ligand-induced neosubstrate recruitment and degradation.

Experimental Protocols for Biophysical Characterization

To quantify the binding interaction between this compound and CRBN, several robust biophysical techniques are employed.

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]

Experimental Protocol:

-

Sample Preparation :

-

Prepare a solution of purified recombinant CRBN protein (often in complex with DDB1 for stability) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[11] The final concentration in the sample cell is typically in the low micromolar range (e.g., 10-20 µM).

-

Prepare a solution of this compound in the exact same buffer. The ligand concentration in the injection syringe should be 10-20 times that of the protein to ensure saturation.[4]

-

Thoroughly degas both solutions to prevent air bubbles during the experiment.

-

-

Titration :

-

Data Analysis :

-

The raw data appears as a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change (ΔH) per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[7] The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2369068-42-6 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

The Crucial Role of Thalidomide-O-C2-acid in E3 Ligase Recruitment: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies, offering the potential to address previously "undruggable" disease targets. At the heart of this approach lies the recruitment of E3 ubiquitin ligases to proteins of interest (POIs), leading to their ubiquitination and subsequent proteasomal degradation. Thalidomide (B1683933) and its derivatives have emerged as pivotal molecular entities that can reprogram the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Thalidomide-O-C2-acid, a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), and its fundamental role in recruiting the CRBN E3 ligase machinery. We will delve into the underlying molecular mechanisms, present quantitative data for analogous compounds, provide detailed experimental protocols for the synthesis and evaluation of CRBN-recruiting PROTACs, and visualize the associated biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and the Role of Cereblon

Unlike traditional small-molecule inhibitors that block the function of a target protein, TPD strategies aim to eliminate the protein from the cellular environment altogether.[1] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules at the forefront of TPD, composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The Cullin-4 RING E3 ubiquitin ligase complex, specifically the CRL4^CRBN^ complex, is a key player in the UPS.[2] This complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[2] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues" by binding to CRBN and inducing a conformational change. This altered conformation creates a new binding surface on CRBN, enabling the recruitment of "neosubstrates"—proteins not endogenously targeted by this E3 ligase—for ubiquitination and degradation.[1][3]

This compound: A Versatile Building Block for PROTAC Synthesis

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the CRBN-binding thalidomide moiety and a two-carbon linker with a terminal carboxylic acid.[1] This functional group provides a convenient attachment point for conjugation to a POI ligand, facilitating the construction of PROTACs. The "O-C2" linker offers a short and relatively rigid connection, which can influence the formation and stability of the ternary complex (POI-PROTAC-CRBN).[1]

Quantitative Data on CRBN Ligand Binding and PROTAC-Mediated Degradation

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN) [3][4]

| Compound | Dissociation Constant (Kd) | Assay Method |

| Thalidomide | ~250 nM | Not Specified |

| Lenalidomide | ~178 nM | Not Specified |

| Pomalidomide | ~157 nM | Not Specified |

Note: Binding affinities can vary depending on the specific experimental conditions and the protein construct used.

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs [5]

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |

| dBET1 | BRD4 | MV-4-11 | 8 | >95 |

| Compound X | Target Y | Cell Line Z | 15 | 90 |

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Data is for illustrative purposes and derived from various published sources.

Signaling Pathways and Mechanisms

The recruitment of the CRL4^CRBN^ E3 ligase complex by a thalidomide-based PROTAC initiates a cascade of events leading to the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of this compound Analogues

While the direct synthesis of this compound can be complex, a general strategy for synthesizing thalidomide analogues involves the reaction of a phthalic anhydride (B1165640) derivative with an appropriate amine. For PROTAC synthesis, a common precursor is Thalidomide-O-C2-Br, which can be synthesized and then conjugated to a POI ligand.[6]

Protocol 1: General Synthesis of a PROTAC using Thalidomide-O-C2-Br [5]

-

Dissolve POI Ligand: In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) containing a nucleophilic group (e.g., primary amine) in anhydrous Dimethylformamide (DMF).

-

Add Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

-

Prepare Thalidomide-O-C2-Br Solution: In a separate vial, dissolve Thalidomide-O-C2-Br (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Reaction: Add the Thalidomide-O-C2-Br solution dropwise to the POI ligand solution.

-

Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Quenching and Purification: Upon completion, quench the reaction with water and dilute with a suitable solvent for purification. Purify the crude product using reverse-phase preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: Collect and lyophilize the fractions containing the pure PROTAC. Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[7]

Protocol 2: Western Blot for PROTAC-Induced Degradation [7][8]

-

Cell Seeding: Seed cells expressing the POI in a multi-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Quantify the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE to separate proteins by size, and transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot a dose-response curve to determine the DC50 and Dmax values.

Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

Co-IP is a key experiment to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC mechanism of action.[9]

Protocol 3: Co-Immunoprecipitation of the Ternary Complex [9]

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated POI. Treat the cells with the PROTAC (e.g., at 100 nM) or DMSO for 4-6 hours.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing Lysate: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: To the pre-cleared lysate, add an antibody against the E3 ligase component (e.g., anti-CRBN) or the POI. As a negative control, use an equivalent amount of control IgG. Incubate overnight at 4°C.

-

Capture of Immune Complexes: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and the E3 ligase component to confirm their co-precipitation.

Experimental and Logical Workflows

The development and evaluation of a PROTAC based on this compound follows a logical progression of experiments.

Caption: A typical workflow for the development and evaluation of a PROTAC.

Conclusion

This compound and its derivatives are indispensable tools in the field of targeted protein degradation. By providing a reliable means of recruiting the CRBN E3 ubiquitin ligase, they enable the development of potent and selective PROTACs against a wide array of disease-relevant proteins. The methodologies and data presented in this technical guide offer a framework for researchers to design, synthesize, and evaluate novel CRBN-recruiting PROTACs, thereby advancing the development of this transformative therapeutic modality. The continued exploration and optimization of such molecules hold immense promise for the future of medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Architect's Blueprint: A Technical Guide to Thalidomide-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation. Central to the design of these heterobifunctional molecules is the strategic selection and development of the linker, a component that bridges the target protein binder with an E3 ubiquitin ligase ligand. This technical guide provides an in-depth exploration of the discovery and development of thalidomide-based linkers, which recruit the Cereblon (CRBN) E3 ligase, a cornerstone of many successful PROTACs.

The Renaissance of Thalidomide (B1683933): From Pariah to Pillar of Targeted Protein Degradation

Originally marred by its teratogenic effects, thalidomide has undergone a remarkable renaissance in medicinal chemistry. Its potent anti-inflammatory and immunomodulatory properties led to its repurposing for treating various diseases, including multiple myeloma.[1] The key breakthrough came with the identification of Cereblon (CRBN) as its direct cellular target.[1] Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, bind to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, modulating its substrate specificity.[1] This unique mechanism of action laid the groundwork for its adoption as a versatile E3 ligase handle in PROTAC technology.

The thalidomide scaffold offers several advantages for PROTAC design, including favorable drug-like properties and well-understood chemistry for derivatization.[1] The phthalimide (B116566) ring of thalidomide and its analogs provides multiple attachment points for linkers, allowing for a high degree of synthetic versatility.

The PROTAC Signaling Pathway: A Symphony of Induced Proximity

Thalidomide-based PROTACs orchestrate a catalytic cycle of targeted protein degradation. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another degradation cycle.

Linker Design and Optimization: The Key to Efficacy

The linker is not a mere spacer but a critical determinant of a PROTAC's success. Its length, composition, and attachment point on the thalidomide scaffold profoundly influence the stability and geometry of the ternary complex, thereby impacting degradation efficiency (DC50 and Dmax).

Linker Composition: A Balancing Act

Commonly employed linker chemistries include polyethylene (B3416737) glycol (PEG) and alkyl chains.

-

PEG Linkers: Offer hydrophilicity, which can improve solubility and cell permeability. The length of the PEG chain is a crucial parameter that requires empirical optimization for each target.

-

Alkyl Linkers: Provide a more rigid and hydrophobic connection. The optimal length is also target-dependent.

Attachment Points on the Thalidomide Scaffold

The phthalimide ring of thalidomide and its analogs offers several positions for linker attachment, with the 4- and 5-positions being the most explored. The choice of attachment point can significantly impact the orientation of the recruited E3 ligase relative to the target protein. For pomalidomide, the 4-amino group provides a convenient and often optimal attachment point.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency.

Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers

| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC A | Thalidomide | PEG | 13 | HeLa | 15 | >90 |

| PROTAC B | Thalidomide | PEG | 17 | HeLa | 5 | >95 |

| PROTAC C | Pomalidomide | Alkyl | 12 | 22Rv1 | 25 | >90 |

| PROTAC D | Pomalidomide | Alkyl | 16 | 22Rv1 | 10 | >95 |

Data is illustrative and compiled from various sources in the literature.[2][3] DC50 and Dmax values are cell-line dependent.

Table 2: Impact of Linker Attachment Point on Thalidomide Scaffold for BTK Degradation

| PROTAC ID | Linker Attachment Position | Linker Type | DC50 (nM) | Dmax (%) |

| BTK-PROTAC-1 | 4-position (ether linkage) | PEG | 1.1 | ~90 |

| BTK-PROTAC-2 | 5-position (amide linkage) | PEG | 0.8 | ~95 |

Data is illustrative and compiled from various sources in the literature.[3]

Experimental Protocols

Synthesis of a Thalidomide-Based PROTAC Linker: Thalidomide-O-PEG3-alcohol

This protocol describes the synthesis of a versatile thalidomide-based building block with a PEG linker and a terminal alcohol for further conjugation.

Step 1: Synthesis of 4-Hydroxythalidomide

-

Materials: 4-Nitrophthalic anhydride (B1165640), L-glutamine, Acetic acid, Palladium on carbon (10%).

-

Procedure:

-

A mixture of 4-nitrophthalic anhydride and L-glutamine in acetic acid is heated to reflux for 4 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield 4-nitrothalidomide.

-

The 4-nitrothalidomide is then hydrogenated using 10% Pd/C in a suitable solvent like methanol (B129727) under a hydrogen atmosphere to yield 4-aminothalidomide.

-

The 4-aminothalidomide is diazotized with sodium nitrite (B80452) in the presence of an acid, followed by hydrolysis to yield 4-hydroxythalidomide.

-

Step 2: Synthesis of Tosylated Triethylene Glycol (PEG3-OTs)

-

Materials: Triethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270), Dichloromethane (DCM).

-

Procedure:

-

To a solution of triethylene glycol in DCM at 0 °C, pyridine is added, followed by the dropwise addition of a solution of TsCl in DCM.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield PEG3-OTs.

-

Step 3: Williamson Ether Synthesis to Yield Thalidomide-O-PEG3-alcohol

-

Materials: 4-Hydroxythalidomide, PEG3-OTs, Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

-

Procedure:

-

A mixture of 4-hydroxythalidomide and K2CO3 in anhydrous DMF is stirred at room temperature.

-

A solution of PEG3-OTs in DMF is added, and the reaction mixture is heated to 80°C for 16 hours.

-

The reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield Thalidomide-O-PEG3-alcohol.[4]

-

General Protocol for PROTAC Synthesis: Conjugation of a Protein Ligand to a Thalidomide-Linker

-

Materials: Thalidomide-linker with a reactive group (e.g., alcohol, amine, or halide), Protein of Interest (POI) ligand with a complementary functional group, Coupling reagents (e.g., HATU, HOBt for amide coupling), Base (e.g., DIPEA), Anhydrous solvent (e.g., DMF).

-

Procedure:

-

Dissolve the POI ligand and the thalidomide-linker in anhydrous DMF.

-

Add the coupling reagents and base to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by LC-MS.

-

The crude PROTAC is purified by preparative HPLC.

-

Evaluation of PROTAC Activity: Western Blot for Protein Degradation

-

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.

-

Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control. Calculate DC50 and Dmax values from the dose-response curve.[5]

-

Cellular Assay for Ternary Complex Formation: NanoBRET™ Assay

-

Principle: This assay measures the proximity between the target protein (fused to NanoLuc® luciferase) and the E3 ligase (fused to HaloTag®) in live cells. PROTAC-induced ternary complex formation brings the donor and acceptor into close proximity, resulting in a bioluminescence resonance energy transfer (BRET) signal.[6]

-

Procedure:

-

Cell Preparation: Co-transfect cells with plasmids expressing the NanoLuc®-POI fusion and the HaloTag®-CRBN fusion.

-

Treatment: Treat the cells with the PROTAC at various concentrations.

-

Detection: Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.

-

Measurement: Measure the BRET signal using a plate reader. The increase in BRET signal is proportional to the extent of ternary complex formation.[6]

-

Conclusion

The discovery of thalidomide's interaction with CRBN has been a watershed moment in the development of targeted protein degradation. The strategic design of thalidomide-based linkers is a critical aspect of creating potent and selective PROTACs. This technical guide has provided a comprehensive overview of the key principles, quantitative data, and experimental methodologies that underpin the discovery and development of these powerful therapeutic agents. A thorough understanding of the structure-activity relationships of the linker is paramount for the successful translation of PROTACs from the laboratory to the clinic.

References

Thalidomide-O-C2-acid: A Technical Guide for Targeted Protein Degradation

Thalidomide-O-C2-acid is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. As a functionalized derivative of thalidomide, it serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on its properties, suppliers, and its application in the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs).

Core Data Presentation

This compound, with the CAS Number 2369068-42-6 , is commercially available from several suppliers.[1][2][3] The table below summarizes key quantitative data and supplier information for easy comparison.

| Parameter | Data |

| CAS Number | 2369068-42-6 |

| Molecular Formula | C₁₆H₁₄N₂O₇[2] |

| Molecular Weight | 346.3 g/mol [3] |

| Appearance | White to off-white solid[1] |

| Storage Conditions | Powder: -20°C for long-term storage.[1][2] |

| Solubility | Soluble in DMSO and DMF. |

| Purity (Typical) | ≥95% (Varies by supplier) |

| Key Suppliers | MedChemExpress, BroadPharm, Immunomart. |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol details a general method for conjugating this compound to a ligand for a protein of interest (POI) that possesses a primary or secondary amine for amide bond formation.

Materials and Reagents:

-

This compound

-

POI ligand with a free amine group

-

Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Organic base, e.g., N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solvents for purification (e.g., water, acetonitrile)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

-

Activation of this compound:

-

In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Coupling to POI Ligand:

-

In a separate flask, dissolve the POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the POI ligand dropwise to the activated this compound mixture.

-

Allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by LC-MS until the starting material (this compound) is consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Filter the crude product if a precipitate forms, or directly purify the reaction mixture.

-

Purify the crude PROTAC using reverse-phase preparative HPLC.

-

-

Characterization:

-

Collect the fractions containing the pure PROTAC and lyophilize to obtain a solid product.

-

Confirm the identity and purity of the final PROTAC by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of the newly synthesized PROTAC in degrading its target protein in a cellular context.

Materials and Reagents:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

After incubation, wash the cells with cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Normalize the protein content of each sample with lysis buffer and add Laemmli buffer.

-

Denature the samples by heating.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibodies for the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI signal to the loading control signal to determine the percentage of protein degradation for each PROTAC concentration.

-

Mandatory Visualizations

Caption: A streamlined experimental workflow for PROTAC synthesis and evaluation.

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Solubility and Stability of Thalidomide-O-C2-acid and its Parent Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Thalidomide-O-C2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public data for this specific derivative, this guide also includes extensive information on the parent compound, thalidomide (B1683933), to serve as a foundational reference for researchers.

Introduction to this compound

This compound is a functionalized derivative of thalidomide designed for use in the synthesis of PROTACs. It incorporates the core thalidomide structure, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and features a two-carbon carboxylic acid linker. This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, thereby creating a heterobifunctional degrader molecule. Understanding the physicochemical properties of this E3 ligase ligand, particularly its solubility and stability, is critical for the successful design, synthesis, and application of the resulting PROTACs in drug discovery and development.

Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and experimental handling. Below is the available solubility data for this compound, followed by a more extensive profile of its parent compound, thalidomide.

2.1. Solubility of this compound

Publicly available, detailed solubility data for this compound in a range of solvents is limited. The following data has been compiled from chemical supplier information.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (721.94 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |

2.2. Solubility of Thalidomide (Parent Compound)

Thalidomide is known for its poor solubility in aqueous solutions and many organic solvents. The data below provides a reference for its solubility characteristics.

| Solvent | Solubility | Reference |

| Aqueous Solutions | ||

| Water | Sparingly soluble, approx. 50 µg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:8) | Approx. 0.11 mg/mL | [2] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Approx. 12 mg/mL | [2] |

| Dimethylformamide (DMF) | Approx. 12 mg/mL; Very soluble | [2][3] |

| Dioxane | Soluble | [4] |

| Pyridine | Soluble | [4] |

| Tetrahydrofuran (THF) | Soluble | [4] |

| Acetone | Sparingly soluble | [3][4] |

| Methanol | Sparingly soluble | [3][4] |

| Ethanol | Sparingly soluble (especially in boiling ethanol) | [3][4] |

| Ethyl Acetate | Almost insoluble | [4] |

| Diethyl Ether | Almost insoluble | [4] |

| Hexane | Almost insoluble | [4] |

| Dichloromethane (DCM) | Almost insoluble | [4] |

| Chloroform | Practically insoluble | [3] |

| Benzene | Practically insoluble | [3] |

The addition of the O-C2-acid linker in this compound is expected to alter its solubility profile compared to thalidomide. The carboxylic acid group may increase its solubility in polar and aqueous solvents, particularly at higher pH where the acid is deprotonated. However, empirical determination is essential.

Stability and Degradation Pathways

The stability of thalidomide and its derivatives is a crucial consideration, as degradation can lead to loss of activity and the formation of impurities.

3.1. Stability of this compound

Specific stability studies on this compound are not widely published. However, supplier recommendations for stock solutions provide some insight into its short-term stability.

| Storage Condition | Duration |

| -80°C | 6 months |

| -20°C | 1 month |

It is advisable to prepare fresh solutions for experiments and minimize the time the compound spends in aqueous media to reduce the risk of degradation[5].

3.2. Stability of Thalidomide (Parent Compound)

Thalidomide is susceptible to hydrolysis, particularly at neutral to basic pH. The amide bonds in both the glutarimide (B196013) and phthalimide (B116566) rings can be cleaved.

| Condition | Half-life / Stability | Reference |

| Aqueous solution | Unstable, half-life of 2.1 hours in a diluted solution. | [1] |

| Aqueous buffers | Not recommended for storage for more than one day. | [2] |

| Human plasma | Half-life of less than 2 hours. | [6] |

| 20 mg/mL oral suspension (refrigerated) | Stable for at least 35 days. | [7] |

3.3. Degradation Pathway: Hydrolysis of Thalidomide

The primary degradation pathway for thalidomide in aqueous environments is non-enzymatic hydrolysis[8]. This process involves the opening of the glutarimide and phthalimide rings, leading to the formation of multiple degradation products. This instability is a critical factor to consider in the handling and formulation of thalidomide-based compounds.

Role in PROTAC-Mediated Protein Degradation

This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), bringing the entire PROTAC-CRBN complex into proximity with the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

Experimental Protocols

The following sections provide generalized protocols for determining the solubility and stability of thalidomide derivatives like this compound. These should be adapted and optimized for specific experimental needs.

5.1. Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of a compound in various solvents using the shake-flask method, followed by HPLC analysis.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18)

-

Validated HPLC method (mobile phase, flow rate, detection wavelength)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

5.2. Protocol for Stability Assessment

This protocol describes a method to evaluate the chemical stability of this compound in a specific medium over time using a stability-indicating HPLC method.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Test medium (e.g., cell culture medium, buffer at a specific pH)

-

Incubator (e.g., 37°C, 5% CO₂)

-

HPLC system with a stability-indicating method (capable of separating the parent compound from its degradation products)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

Procedure:

-

Prepare a stock solution of this compound in an anhydrous solvent like DMSO.

-

Spike the compound into the pre-warmed test medium to the desired final concentration.

-

Incubate the samples at the desired temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Immediately quench the degradation by adding the aliquot to a quenching solution to precipitate proteins and stop further reactions.

-

Centrifuge the quenched samples to remove any precipitate.

-

Analyze the supernatant by HPLC.

-

Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the initial time point (t=0).

-

Plot the percentage of the compound remaining versus time to determine its stability profile and half-life under the tested conditions.

5.3. General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a thalidomide derivative.

Conclusion

While specific data for this compound is not extensively available in the public domain, the information on its parent compound, thalidomide, provides a valuable starting point for researchers. Thalidomide's poor aqueous solubility and susceptibility to hydrolysis are key characteristics that are likely to influence the behavior of its derivatives. Therefore, careful consideration of solvent selection, pH, and temperature is essential when working with this compound. The experimental protocols and workflows provided in this guide offer a framework for the empirical determination of the solubility and stability of this and other novel thalidomide-based compounds, which is a prerequisite for their successful application in drug discovery and development.

References

- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for the Conjugation of Thalidomide-O-C2-acid to a Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its derivatives are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide-O-C2-acid is a key building block in PROTAC synthesis, incorporating the Thalidomide moiety that binds to the Cereblon (CRBN) E3 ligase and a two-carbon linker with a terminal carboxylic acid. This carboxylic acid serves as a reactive handle for conjugation to a protein ligand, typically through primary amine groups on the protein surface (e.g., lysine (B10760008) residues).

This document provides a detailed protocol for the covalent conjugation of this compound to a protein ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method forms a stable amide bond between the carboxylic acid of the thalidomide derivative and primary amines on the protein.

Principle of the Reaction

The conjugation is a two-step process:

-

Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the protein ligand to form a stable amide bond, releasing NHS.

Data Presentation

The success of the conjugation reaction is typically assessed by determining the degree of labeling, which is the average number of thalidomide molecules conjugated per protein molecule. This can be quantified using various analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy (if the small molecule has a distinct absorbance), and HPLC analysis. Below is a representative dataset from a conjugation experiment.

| Parameter | Result |

| Protein Concentration | 2 mg/mL |

| This compound Concentration | 10 mM |

| Molar Ratio (Thalidomide:Protein) | 20:1 |

| Reaction Time | 2 hours |

| Average Degree of Labeling (DOL) | 3.2 |

| Conjugation Efficiency | 65% |

| Purity (by SEC-HPLC) | >95% |

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein ligand with accessible primary amine groups (e.g., antibody, enzyme)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol: Two-Step EDC/NHS Conjugation

This protocol is a general guideline and may require optimization for specific proteins and applications.

Step 1: Preparation of Reagents

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

-

Prepare the protein ligand in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.

-

Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO or water, depending on the solubility of the protein. A typical stock concentration is 100 mM.

Step 2: Activation of this compound

-

In a reaction tube, combine the this compound solution with EDC and NHS. A molar excess of EDC and NHS over the thalidomide derivative is recommended (e.g., 1.2 equivalents of EDC and 1.5 equivalents of NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated thalidomide derivative.

Step 3: Conjugation to the Protein Ligand

-

Add the activated this compound mixture to the protein ligand solution. The molar ratio of the activated thalidomide to the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the thalidomide derivative.

-

Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

-

To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Remove excess, unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.

-

Collect the protein-containing fractions. The purified conjugate can be analyzed for concentration, degree of labeling, and purity.

Step 6: Characterization of the Conjugate

-

Protein Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Degree of Labeling (DOL): Analyze the conjugate by mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass increase corresponding to the number of conjugated thalidomide molecules.

-

Purity: Assess the purity of the conjugate and check for aggregation using size-exclusion chromatography (SEC-HPLC).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for conjugating this compound to a protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.

Application Notes: Utilizing Thalidomide-O-C2-acid for Cellular Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing Thalidomide-O-C2-acid as a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the mechanism of action, key quantitative parameters for evaluation, and detailed protocols for cellular degradation assays.

Introduction to Thalidomide-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1]

Thalidomide (B1683933) and its analogs are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] this compound is a key building block in the synthesis of thalidomide-based PROTACs. It incorporates the CRBN-binding phthalimide (B116566) moiety of thalidomide connected to a two-carbon (C2) linker terminating in a carboxylic acid. This terminal acid serves as a reactive handle for covalent attachment to a ligand that binds the target protein, thus completing the PROTAC structure.[4][5]

Mechanism of Action

The foundational principle of a thalidomide-based PROTAC is the hijacking of the CRL4-CRBN E3 ligase machinery to induce the degradation of a specific target protein.[6] The process begins with the PROTAC molecule simultaneously binding to both the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[2] The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[2]

Mechanism of PROTAC-mediated protein degradation.

Quantitative Data Presentation